(2-Iodo-benzyl)-methyl-amine
Description
Significance of Aryl Iodides in Synthetic Methodologies
Aryl iodides are highly valued substrates in a multitude of synthetic transformations, particularly in transition metal-catalyzed cross-coupling reactions. facs.website These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. facs.website
The utility of aryl iodides stems from the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, which facilitates the oxidative addition step in many catalytic cycles, such as those involving palladium, nickel, and copper catalysts. facs.websiteresearchgate.net This higher reactivity often allows for milder reaction conditions compared to their bromo and chloro counterparts. researchgate.net
Aryl iodides are superior coupling partners in various named reactions, including:
Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with organoboronic acids. researchgate.net
Heck Reaction: Formation of C-C bonds through the reaction with alkenes. whiterose.ac.uk
Sonogashira Coupling: C-C bond formation with terminal alkynes. whiterose.ac.uk
Buchwald-Hartwig Amination: Formation of C-N bonds with amines. nih.govmit.edu
Stille Coupling: C-C bond formation with organostannanes. researchgate.net
While historically, aryl iodides posed challenges in certain palladium-catalyzed C-N cross-coupling reactions due to the inhibitory effects of the iodide byproduct, recent advancements have largely overcome these limitations. nih.govmit.edu Furthermore, photoinduced cross-coupling reactions of aryl iodides have emerged as a powerful, transition-metal-free method for forming C-C bonds. bohrium.com
Role of Substituted Benzylamines as Versatile Synthetic Intermediates
Substituted benzylamines are a class of compounds that serve as versatile building blocks in organic synthesis. acs.org The benzylamine (B48309) moiety is a common structural motif in a vast array of biologically active molecules and pharmaceutical agents. google.com
The utility of substituted benzylamines lies in their ability to undergo a variety of chemical transformations:
N-Alkylation and N-Arylation: The nitrogen atom can be readily functionalized to introduce a wide range of substituents.
Reductive Amination: They can be synthesized through the reductive amination of the corresponding benzaldehydes, a cornerstone reaction in the formation of C-N bonds. researchgate.net
Cyclization Reactions: When appropriately substituted, they can serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as isoquinolines and isoindolinones. ub.eduresearchgate.netresearchgate.net
Chiral Auxiliaries: Chiral substituted benzylamines are employed as resolving agents and in asymmetric synthesis to control the stereochemical outcome of reactions. google.comsioc-journal.cn
The benzyl (B1604629) group itself can also function as a protecting group for the amine, which can be selectively removed at a later stage in a synthetic sequence. google.com The presence of substituents on the aromatic ring, as in N-methyl-2-iodobenzylamine, further expands their synthetic potential by allowing for subsequent modifications of the ring.
Overview of Current and Emerging Research Directions for N-Methyl-2-iodobenzylamine
N-Methyl-2-iodobenzylamine combines the reactivity of an aryl iodide with the synthetic versatility of a substituted benzylamine, making it a valuable precursor in various research areas.
Table 1: Physicochemical Properties of N-Methyl-2-iodobenzylamine
| Property | Value |
|---|---|
| CAS Number | 113258-86-9 |
| Molecular Formula | C8H10IN |
| Molecular Weight | 247.08 g/mol |
| LogP | 2.40150 |
| PSA (Polar Surface Area) | 12.03 Ų |
Data sourced from multiple chemical databases. chemsrc.com
Current research involving N-methyl-2-iodobenzylamine and structurally related compounds is focused on several key areas:
Synthesis of Heterocyclic Scaffolds: A primary application of N-methyl-2-iodobenzylamine is in the synthesis of nitrogen-containing heterocycles. For instance, it has been utilized in palladium-catalyzed intramolecular α-arylation reactions to construct isoquinoline (B145761) frameworks. ub.edu Palladium-catalyzed aminocarbonylation of 2-iodobenzylamines is another strategy to produce isoindolinones, which are important structural motifs in medicinal chemistry. researchgate.netresearchgate.net
Domino and Tandem Reactions: The dual functionality of N-methyl-2-iodobenzylamine makes it an ideal substrate for domino or tandem reactions, where multiple bond-forming events occur in a single pot. Research has shown its use in aza-Michael addition followed by a Heck reaction to create complex molecular architectures. ub.edu
Medicinal Chemistry: Substituted benzylamines, including iodinated derivatives, are explored as scaffolds for the development of new therapeutic agents. For example, halogenated N,N-dimethyl-2-(2′-amino-4′-hydroxymethylphenylthio)benzylamine derivatives have been synthesized and evaluated as potential ligands for the serotonin (B10506) transporter (SERT), highlighting the role of such compounds in neuroscience research. acs.orgacs.org
Catalysis and Ligand Development: While the compound itself is primarily a substrate, the broader class of benzylamines is used in the development of ligands for transition metal catalysis. The amine functionality can coordinate to a metal center and influence the outcome of a catalytic reaction.
Emerging trends point towards the use of N-methyl-2-iodobenzylamine in more complex, multicomponent reactions and in the development of novel synthetic methodologies that exploit the unique reactivity of the C-I bond, such as photoredox catalysis. The continued exploration of this versatile building block is expected to lead to the discovery of new synthetic transformations and the efficient construction of molecules with valuable biological and material properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-iodophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNMRLNJUKMWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl 2 Iodobenzylamine and Precursors
Direct Synthetic Approaches
Direct approaches focus on the final bond-forming steps to yield N-Methyl-2-iodobenzylamine, typically through the formation of the C-N bond of the benzylamine (B48309) or the N-C bond of the methyl group.
Amination Reactions in the Formation of N-Methyl-2-iodobenzylamine
Reductive amination is a prominent and efficient method for synthesizing amines. pressbooks.publibretexts.org This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of N-Methyl-2-iodobenzylamine, this would typically involve the reaction of 2-iodobenzaldehyde (B48337) with methylamine (B109427).
The reaction proceeds in two main stages. First, the nucleophilic methylamine attacks the carbonyl carbon of 2-iodobenzaldehyde, forming an intermediate imine through dehydration. youtube.comgoogle.com In the second stage, the C=N double bond of the imine is reduced to a C-N single bond. youtube.com Common laboratory reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.org An alternative industrial approach involves catalytic hydrogenation, using hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C) or nickel. pressbooks.pubchemicalbook.com
Table 1: General Conditions for Reductive Amination
| Parameter | Description | Example Reagents |
|---|---|---|
| Aldehyde | The carbonyl-containing precursor. | 2-Iodobenzaldehyde |
| Amine | The nitrogen source. | Methylamine (CH₃NH₂) |
| Reducing Agent | Reduces the intermediate imine. | NaBH₄, NaBH₃CN, H₂/Pd-C libretexts.orgchemicalbook.com |
| Solvent | The reaction medium. | Methanol (B129727), Dichloromethane (B109758) chemicalbook.com |
Alkylation Strategies for N-Methylated Benzylamines
Alkylation strategies involve the introduction of a methyl group to a pre-existing 2-iodobenzylamine molecule. As a primary amine, 2-iodobenzylamine is a good nucleophile and can readily participate in SN2 reactions with alkyl halides. pressbooks.pub The direct N-methylation of an amine is a common method for preparing N-methylamines. semanticscholar.org
This reaction is typically carried out by treating the primary amine (2-iodobenzylamine) with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base to neutralize the hydrogen iodide byproduct. However, a significant challenge with this method is controlling the extent of alkylation. The secondary amine product, N-methyl-2-iodobenzylamine, can be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine, N,N-dimethyl-2-iodobenzylamine. semanticscholar.org Further reaction can even produce a quaternary ammonium (B1175870) salt. pressbooks.pub
Table 2: Representative Alkylation Reaction Parameters
| Component | Role | Example |
|---|---|---|
| Starting Amine | Nucleophile | 2-Iodobenzylamine |
| Alkylating Agent | Electrophile | Methyl Iodide (CH₃I) orgsyn.org |
| Base | Acid Scavenger | Potassium Carbonate (K₂CO₃), Triethylamine (B128534) (Et₃N) |
| Solvent | Reaction Medium | Acetonitrile (B52724), THF |
Specific Reaction Conditions for N-tert-Butoxycarbonyl-N-methyl-2-iodobenzylamine Synthesis
The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. The synthesis of N-tert-Butoxycarbonyl-N-methyl-2-iodobenzylamine involves the reaction of the secondary amine, N-methyl-2-iodobenzylamine, with a Boc-introducing reagent.
The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP), which acts as a catalyst and scavenges the acidic byproduct. The reaction is generally carried out in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile at room temperature. nih.govresearchgate.net The Boc group serves to protect the nitrogen atom during subsequent synthetic steps and can be removed under mildly acidic conditions.
Table 3: Typical Conditions for Boc-Protection of a Secondary Amine
| Reagent/Condition | Purpose | Specific Example |
|---|---|---|
| Substrate | Amine to be protected. | N-Methyl-2-iodobenzylamine |
| Protecting Agent | Source of the Boc group. | Di-tert-butyl dicarbonate (Boc₂O) |
| Base/Catalyst | Activates the substrate and neutralizes byproducts. | Triethylamine (Et₃N), DMAP |
| Solvent | Reaction medium. | Dichloromethane (DCM), THF nih.gov |
| Temperature | Reaction temperature. | 0 °C to Room Temperature |
Synthesis of Halogenated Benzylamine Precursors
The synthesis of the target compound relies on the availability of appropriately halogenated precursors, primarily 2-iodobenzylamine.
Iodination Reactions in Benzyl (B1604629) System Derivatization
Introducing an iodine atom onto the benzene (B151609) ring at the ortho position to the benzyl group is a key step in precursor synthesis. A highly effective and widely used method for the regioselective introduction of iodine onto an aromatic ring is the Sandmeyer reaction. This process begins with a primary aromatic amine, such as methyl anthranilate (methyl 2-aminobenzoate).
The synthesis involves two main steps:
Diazotization: The primary amine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, like sulfuric acid, at low temperatures (0-5 °C) to form a diazonium salt. google.com
Iodide Substitution: The diazonium salt solution is then treated with an aqueous solution of potassium iodide (KI). The diazonium group is an excellent leaving group and is displaced by the iodide ion to yield the corresponding aryl iodide. google.com
This method allows for the clean and high-yield synthesis of 2-iodoaryl compounds, which can then be converted into the desired benzylamine precursors. For example, methyl 2-iodobenzoate (B1229623) produced by this method can be reduced to 2-iodobenzyl alcohol, which is a direct precursor to 2-iodobenzylamine. google.com Other iodinating agents, such as iodine chloride, have also been used for the iodination of activated aromatic systems like aniline (B41778) derivatives. nih.gov
Synthesis of 2-Iodobenzylamine Derivatives
The primary precursor, 2-iodobenzylamine, can be synthesized from various 2-iodo-substituted benzene derivatives. A common strategy involves the reduction of a functional group containing a carbon-nitrogen multiple bond at the benzylic position.
One established route is the reduction of 2-iodobenzonitrile. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or THF. youtube.com
Alternatively, 2-iodobenzoic acid can be converted to 2-iodobenzamide (B1293540). This amide can then be reduced to 2-iodobenzylamine, also using a powerful reducing agent like LiAlH₄. youtube.com The synthesis of various substituted 2-iodobenzamide derivatives has been reported, highlighting the utility of these intermediates in building more complex molecules. buet.ac.bd
Multi-Component and Tandem Reaction Strategies for N-Methylated Amine Formation
The most direct and widely employed tandem strategy for the synthesis of secondary amines, such as (2-Iodo-benzyl)-methyl-amine, is the one-pot reductive amination of an aldehyde with a primary amine. wikipedia.orgsigmaaldrich.com This reaction proceeds through the in situ formation of an imine intermediate, which is subsequently reduced to the target amine without isolation. wikipedia.orgmasterorganicchemistry.com This approach combines two distinct chemical transformations, condensation and reduction, into a single, seamless operation.
The general mechanism for the one-pot reductive amination to form this compound involves the initial reaction of 2-iodobenzaldehyde with methylamine to form the corresponding N-(2-iodobenzylidene)methanamine (an imine). This equilibrium-driven reaction is typically followed by the introduction of a reducing agent, which selectively reduces the carbon-nitrogen double bond of the imine to yield the final secondary amine product. wikipedia.org
A variety of reducing agents and catalytic systems can be employed for this transformation, each with its own set of advantages regarding selectivity, reactivity, and functional group tolerance.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective and readily available. Can also reduce the starting aldehyde, so it is often added after imine formation is complete. commonorganicchemistry.comscispace.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Milder reducing agent that selectively reduces imines in the presence of aldehydes. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane, THF | Mild and selective, often used for sensitive substrates. masterorganicchemistry.comcommonorganicchemistry.com |
| Catalytic Hydrogenation (H₂) | Methanol, Ethanol, Ethyl Acetate | Utilizes a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni). Considered a "green" method. wikipedia.orgnih.gov |
| Transfer Hydrogenation (e.g., Formic Acid, Ammonium Formate) | Methanol, Water | Employs a hydrogen donor in the presence of a transition metal catalyst (e.g., Ir, Ru). Avoids the need for high-pressure hydrogen gas. liv.ac.ukrsc.org |
For the specific synthesis of this compound, a one-pot reductive amination of 2-iodobenzaldehyde with methylamine would be the most logical and efficient multi-component approach. The choice of reducing agent and reaction conditions would be critical to ensure high yield and purity, while tolerating the iodo-substituent on the aromatic ring.
For instance, a procedure could involve stirring 2-iodobenzaldehyde and a solution of methylamine in a suitable solvent like methanol to facilitate imine formation. Subsequently, a reducing agent such as sodium borohydride could be added portion-wise to reduce the imine to this compound. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Catalytic approaches, such as transfer hydrogenation, offer an attractive alternative. An iridium or ruthenium catalyst, for example, could be used with a hydrogen donor like formic acid to effect the reductive amination in a single pot. liv.ac.uk These methods are often highly efficient and can be performed under mild conditions.
Table 2: Illustrative Data for Reductive Amination of Aromatic Aldehydes
| Aldehyde | Amine | Reducing System | Solvent | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH₄/Silica Gel | THF | 92 | scispace.com |
| 4-Methoxybenzaldehyde | Benzylamine | H₂/Co-based composite | Methanol | 96 | mdpi.com |
| Benzaldehyde | Benzylamine | H₂/Pd/C | Ethanol | 95 | researchgate.net |
| 4-Chlorobenzaldehyde | n-Butylamine | H₂/Co-based composite | Methanol | 89 | mdpi.com |
The successful application of these methods to various substituted benzaldehydes suggests that 2-iodobenzaldehyde would be a suitable substrate for a one-pot reductive amination with methylamine to afford this compound in good yield.
Reaction Mechanisms and Mechanistic Investigations Involving N Methyl 2 Iodobenzylamine
Mechanistic Pathways of N-Alkylation and Amination Reactions
The N-alkylation of amines is a fundamental process for forming carbon-nitrogen bonds. pageplace.de For a secondary amine like N-methyl-2-iodobenzylamine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. pageplace.de These reactions typically proceed via a nucleophilic aliphatic substitution mechanism, most commonly an SN2 pathway, where the amine attacks an electrophilic alkyl halide. masterorganicchemistry.comyoutube.com
The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), leading to the displacement of a leaving group. youtube.com This initial SN2 reaction forms a trialkylammonium salt. masterorganicchemistry.comyoutube.com Subsequently, an acid-base reaction occurs where another amine molecule in the solution acts as a base, deprotonating the ammonium (B1175870) salt to yield the neutral tertiary amine product. masterorganicchemistry.comyoutube.com
A significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation. wikipedia.org The product of the initial alkylation, in this case, a tertiary amine, is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com This increased nucleophilicity means it can compete with the starting amine for the remaining alkylating agent, leading to the formation of a quaternary ammonium salt through a subsequent alkylation step known as the Menshutkin reaction. masterorganicchemistry.comwikipedia.org This can result in a mixture of products, complicating the synthesis of a specific tertiary amine. youtube.com
For N-methyl-2-iodobenzylamine itself, while the amine group can act as a nucleophile, the iodoaryl group is generally not reactive as an electrophile in standard SNAr reactions unless activated. However, the molecule can react with other alkylating agents. Conversely, related compounds like α-iodo ketones readily alkylate the endocyclic nitrogen atom of heterocyclic amines, which is then often followed by intramolecular cyclization. nih.gov
Table 1: General Steps in N-Alkylation of a Secondary Amine
| Step | Description | Reactants | Products |
| 1. Nucleophilic Attack (SN2) | The secondary amine acts as a nucleophile, attacking an alkyl halide. | Secondary Amine, Alkyl Halide | Trialkylammonium Salt, Halide Ion |
| 2. Deprotonation | A base (often another amine molecule) removes a proton from the ammonium salt. | Trialkylammonium Salt, Base | Tertiary Amine, Protonated Base |
| 3. Overalkylation (Side Reaction) | The product tertiary amine reacts with another molecule of the alkyl halide. | Tertiary Amine, Alkyl Halide | Quaternary Ammonium Salt, Halide Ion |
Role of Hypervalent Iodine Reagents in Reactions of Amines
Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and iodosylbenzene (PhIO), have become powerful tools in organic synthesis, acting as environmentally friendly alternatives to heavy metals for various oxidative transformations. researchgate.netresearchgate.net They exhibit reactivity similar to transition metals but are less toxic and expensive. researchgate.net In the context of amines, these reagents facilitate a range of reactions including oxidative couplings, cyclizations, and rearrangements. researchgate.netresearchgate.net
The utility of hypervalent iodine(III) compounds stems from their ability to act as both oxidants and electrophiles. researchgate.net The central iodine atom in a λ³-iodane, for example, can be reduced from a +3 oxidation state to a more stable +1 state, driving oxidative processes. lucp.net This reactivity enables transformations that are often difficult to achieve through other means. beilstein-journals.org
Hypervalent iodine reagents mediate a variety of oxidative transformations involving amines. These reactions often proceed under mild conditions and demonstrate high efficiency.
One key transformation is oxidative rearrangement. For instance, PIDA used in 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH) can induce a 1,2-C-to-N migration in secondary amines, providing a method to synthesize complex polycyclic and macrocyclic indole-fused compounds. researchgate.netacs.org This skeletal rearrangement highlights the ability of hypervalent iodine reagents to facilitate complex bond reorganization. acs.org
Oxidative coupling is another significant application. Hypervalent iodine compounds can promote the twofold oxidative coupling of amines with amides or thioamides to form synthetically valuable heterocycles like oxazoles and thiazoles. nih.gov The mechanism involves the hypervalent iodine reagent inducing a series of C-N, C-O, or C-S bond-forming events. nih.gov In some cases, the reaction proceeds through the formation of urea (B33335) or thiourea (B124793) intermediates, which then undergo oxidative cyclization. nih.gov The choice of hypervalent iodine reagent can influence the reaction's outcome and yield. nih.gov
Furthermore, these reagents can be used for oxidative C-N bond formation in other contexts, such as the synthesis of binaphthyl-based amides from the reaction of BINOLs, amines, and iodosylbenzene. researchgate.net They are also employed in oxidative cyclization reactions of aryl amines to construct heterocyclic scaffolds like benzimidazoles. nih.govchemrxiv.org
Table 2: Examples of Hypervalent Iodine Reagents in Amine Oxidations
| Reagent | Abbreviation | Typical Transformation |
| Phenyliodine(III) diacetate | PIDA | Oxidative skeletal rearrangement, C-N coupling researchgate.net |
| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Spirocyclization of N-acylaminophthalimides liverpool.ac.uk |
| 2-Iodoxybenzoic acid | IBX | Oxidative coupling of amines with thioamides nih.gov |
| Iodosylbenzene | PhIO | Synthesis of amides from BINOLs and amines researchgate.net |
| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's Reagent) | Oxidation of aldoximes to generate amines via hydroxamic acid intermediates lucp.net |
Iminoiodanes, also known as iodonium (B1229267) imides (ArI=NR), are a class of hypervalent iodine(III) compounds that serve as valuable precursors for nitrene transfer reactions, facilitating C-N bond formation. researchgate.netresearchgate.net These compounds are often generated in situ from the reaction of an amine, sulfonamide, or carbamate (B1207046) with an iodine(III) oxidant like PIDA or iodosylbenzene. researchgate.net
The formation of a C-N bond often proceeds through the reaction of an iminoiodane with a substrate, typically catalyzed by a metal such as copper or rhodium. researchgate.net The metal catalyst activates the iminoiodane to generate a metal-nitrene intermediate, which is the key species responsible for the nitrogen atom transfer. This intermediate can then undergo various reactions, including:
Aziridination: Reaction with an alkene to form an aziridine. researchgate.net
C-H Amination/Insertion: Insertion of the nitrogen atom into a C-H bond to form a new amine. researchgate.net
A proposed mechanism for a cross-dehydrogenative coupling (CDC) reaction mediated by an iminoiodane involves the initial formation of an aminated adduct from a substrate like a cyclic ether. nih.gov Under basic conditions, this adduct can ring-open to form an imino alcohol intermediate. Subsequent nucleophilic attack by a 1,3-dicarbonyl compound at the imino carbon results in the final C-N bond formation. nih.gov
The parent iminoiodane, PhI=NH, is considered unstable but can be generated in situ and used as an electrophilic NH precursor. researchgate.net The N-substituent on the iminoiodane plays a crucial role in its reactivity and the types of transformations it can undergo. N-sulfonylimino-λ³-iodanes, for instance, are commonly used as sources of N-sulfonylimino groups. researchgate.net
Radical Reaction Mechanisms in Substituted Iodoaryl Amines
The carbon-iodine bond in iodoaryl compounds is relatively weak and susceptible to homolytic cleavage, making these compounds excellent precursors for aryl radicals. researchgate.net This reactivity is central to many radical-mediated transformations in substituted iodoaryl amines like N-methyl-2-iodobenzylamine. These reactions can be initiated by radical initiators, light, or single-electron transfer (SET) processes. researchgate.netnih.gov
Intramolecular radical cyclization is a powerful strategy for constructing cyclic and heterocyclic systems. In the context of substituted iodoaryl amines, an aryl radical is first generated at the carbon atom bearing the iodine. This highly reactive intermediate can then attack an unsaturated bond or another reactive site within the same molecule. researchgate.net
A notable example is the synthesis of tryptamine (B22526) derivatives from 2-iodoaryl allenyl amines. researchgate.net In this process, a single-electron transfer from a 2-azaallyl anion to the 2-iodoaryl amine initiates the formation of an aryl radical. This aryl radical then undergoes cyclization onto the allene (B1206475) moiety, which is followed by further radical coupling steps to yield the final product. researchgate.net
The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by factors such as the length of the tether connecting the radical and the reactive site, as well as the stability of the resulting cyclic radical intermediate. libretexts.org While 5-exo and 6-exo cyclizations are generally favored according to Baldwin's rules, other pathways, including endo cyclizations, are also possible under specific conditions. researchgate.net
In addition to intramolecular reactions, the aryl radical generated from an iodoaryl amine can participate in intermolecular coupling reactions. chemrxiv.org In these processes, the aryl radical combines with another radical species or adds to an unsaturated molecule to form a new C-C or C-heteroatom bond. libretexts.org
One mechanistic paradigm involves a base-promoted homolytic aromatic substitution (BHAS) reaction. nih.gov Here, an initiator converts the aryl iodide into an aryl radical. This radical then adds to an aromatic solvent like benzene (B151609), forming a cyclohexadienyl radical intermediate. Subsequent deprotonation by a base and oxidation yield the biaryl product. nih.gov
Another approach involves the coupling of aryl radicals with persistent radicals, such as 2-azaallyl radicals. researchgate.net The SET process that generates the aryl radical simultaneously converts the electron donor (e.g., a 2-azaallyl anion) into its corresponding radical form. These two radical species can then couple to form the final product. This strategy avoids the need for external radical initiators or transition metal catalysts. researchgate.net Photocatalysis can also be employed to generate radicals for coupling reactions, such as the oxidative coupling of arylamines to form azoaromatics, which proceeds via an amine radical coupling mechanism. nih.gov
Table 3: Key Steps in Radical Reactions of Iodoaryl Amines
| Step | Description | Key Intermediate(s) |
| Initiation | Formation of an aryl radical from the C-I bond via SET, light, or an initiator. | Aryl Radical |
| Propagation (Cyclization) | The aryl radical attacks an internal π-system (e.g., alkene, allene). | Cyclized Radical Intermediate |
| Propagation (Coupling) | The aryl radical attacks an external radical or π-system. | Coupled Radical Intermediate |
| Termination | Combination of two radical species to form a stable, non-radical product. | Final Product |
Halide-Induced Ring Opening Mechanisms and Regioselectivity
The ring opening of aziridinium (B1262131) ions induced by halide nucleophiles is a pivotal reaction in synthetic chemistry, providing a pathway to various functionalized acyclic amines. The regioselectivity of this reaction, which dictates the final product structure, is intricately governed by a balance of kinetic and thermodynamic factors. These factors are, in turn, influenced by the nature of the halide nucleophile and the reaction conditions. In the context of aziridinium ions derived from N-methyl-2-iodobenzylamine, the principles governing these reactions are analogous to those observed for other N-benzyl substituted aziridinium ions.
The reaction proceeds via the formation of a strained three-membered aziridinium ring, which is highly susceptible to nucleophilic attack. The halide ion can attack one of two carbon atoms of the aziridinium ring, leading to two potential regioisomeric products. Attack at the less substituted carbon (pathway "a") is generally sterically favored and proceeds through a lower activation energy barrier, thus representing the kinetically controlled pathway. Conversely, attack at the more substituted carbon (pathway "b") leads to a more stable, thermodynamically favored product. nih.gov
The choice between these two pathways is highly dependent on the specific halide used. nih.gov For instance, the ring opening of 2-substituted N,N-dibenzylaziridinium ions by bromide has been shown to occur exclusively at the substituted carbon atom, indicating a thermodynamically controlled process. rsc.org In contrast, nucleophiles like hydride lead to the opposite regioselectivity, attacking the unsubstituted position, which is characteristic of a kinetically controlled reaction. rsc.org
Systematic studies on 2-substituted aziridinium salts have provided a detailed understanding of this dichotomy. It has been established that for chloride, bromide, and iodide, the ring-opening process is under thermodynamic control. nih.gov This results in the formation of the more stable secondary or tertiary halide product. The initial kinetic product, formed by attack at the less hindered carbon, can undergo equilibration back to the aziridinium ion intermediate, which then proceeds to the more stable thermodynamic product. nih.gov
In stark contrast, the reaction with fluoride (B91410) as the nucleophile is kinetically controlled. nih.gov Due to the high electronegativity and poor leaving group ability of fluoride, the initial ring-opening step is effectively irreversible under typical reaction conditions. Consequently, the reaction favors the product that is formed fastest, which is the primary β-fluoro amine resulting from the attack at the sterically less hindered carbon. researchgate.net
The regiochemical outcome can also be influenced by reaction temperature. Lower temperatures generally favor the kinetic product, as there is insufficient energy to overcome the activation barrier for the reverse reaction and subsequent formation of the thermodynamic product. Conversely, higher temperatures allow for equilibrium to be established, leading to a predominance of the more stable thermodynamic product.
While specific experimental data on the halide-induced ring opening of the aziridinium ion derived directly from (2-Iodo-benzyl)-methyl-amine is not extensively documented in the reviewed literature, the behavior of analogous N-benzyl and N,N-dibenzylaziridinium ions provides a strong predictive framework. The principles of kinetic and thermodynamic control, dictated by the nature of the halide and reaction conditions, remain the guiding factors in determining the regioselectivity of the ring-opening reaction.
| Nucleophile | Control | Predominant Product | Pathway |
| Fluoride | Kinetic | Primary Halide | Attack at less substituted carbon |
| Chloride | Thermodynamic | Secondary/Tertiary Halide | Attack at more substituted carbon |
| Bromide | Thermodynamic | Secondary/Tertiary Halide | Attack at more substituted carbon |
| Iodide | Thermodynamic | Secondary/Tertiary Halide | Attack at more substituted carbon |
Computational and Theoretical Investigations of N Methyl 2 Iodobenzylamine Systems
Density Functional Theory (DFT) Studies
No specific studies utilizing DFT to elucidate the reaction mechanisms of N-methyl-2-iodobenzylamine were identified. Such studies would typically involve mapping the potential energy surface for reactions involving this molecule, identifying transition states, and calculating activation energies to predict reaction pathways and kinetics.
A conformational analysis of N-methyl-2-iodobenzylamine using DFT would involve identifying the various stable three-dimensional arrangements of the molecule (conformers) and calculating their relative energies to determine the most stable structures. No such analysis has been published.
FMO analysis involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energies and spatial distributions of these orbitals in N-methyl-2-iodobenzylamine have not been reported in the literature, precluding any specific reactivity predictions based on this method.
Advanced Quantum Mechanical Modeling
More computationally intensive methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock are often used for higher accuracy calculations of electronic structure and properties. There is no evidence of these methods being applied to study N-methyl-2-iodobenzylamine in the existing literature.
The influence of different solvents on the properties and reactivity of N-methyl-2-iodobenzylamine would be investigated using computational models that account for solvent effects. These studies are crucial for comparing theoretical predictions with experimental results conducted in solution. However, no such theoretical studies for this compound have been published.
Derivatization Strategies for N Methyl 2 Iodobenzylamine in Academic Research
Analytical Derivatization for Enhanced Detection in Chromatography and Mass Spectrometry
In many analytical contexts, the native properties of N-Methyl-2-iodobenzylamine may not be optimal for detection by certain instrumentation. Analytical derivatization is therefore employed to modify the compound in such a way that it becomes more readily detectable, often by introducing moieties that interact strongly with the detection system. This pre-column or post-column modification can significantly improve the sensitivity and selectivity of chromatographic and mass spectrometric analyses.
Derivatization for Mass Spectrometry Ionization Enhancement
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of chemical compounds. However, the efficiency of ionization, particularly in electrospray ionization (ESI), can be a limiting factor for certain analytes. scribd.com Derivatization can be employed to enhance the ionization efficiency of N-Methyl-2-iodobenzylamine, thereby improving its detection sensitivity in LC-MS analyses. bham.ac.ukpurdue.edu
The goal of derivatization for MS is often to introduce a group that is readily ionizable, such as a permanently charged moiety or a group with high proton affinity. organic-chemistry.org For a secondary amine like N-Methyl-2-iodobenzylamine, this can be achieved by converting it into a quaternary ammonium (B1175870) salt, which carries a permanent positive charge, or by introducing a basic functional group that is easily protonated in the ESI source.
This chemical tagging approach not only enhances the signal but can also reduce signal splitting and the formation of sodium adducts, which can complicate mass spectra. bham.ac.uk For example, tagging with a linear acyl chloride containing a tertiary amine tail can increase the analyte's proton affinity and hydrophobicity, leading to a significant improvement in sensitivity. purdue.edu
Synthetic Derivatization for Functionalization and Transformation
Beyond analytical purposes, the derivatization of N-Methyl-2-iodobenzylamine is a cornerstone of its use as a building block in synthetic organic chemistry. These transformations can be broadly categorized into strategies that protect one of the functional groups to allow for selective reaction at the other, and those that directly convert one or both functional groups into new ones, thereby expanding the molecular complexity.
Protection Group Strategies for Amine and Iodide Functionalities
In the synthesis of complex molecules, it is often necessary to selectively react one functional group in the presence of another. masterorganicchemistry.comwikipedia.org N-Methyl-2-iodobenzylamine possesses two key functional groups: a secondary amine and an aryl iodide. The reactivity of these groups can sometimes interfere with desired transformations at other parts of the molecule or with each other. Therefore, the use of protecting groups is a crucial strategy to temporarily mask the reactivity of one group while the other is being modified. oup.com
An effective protecting group must be easy to introduce and remove in high yield and should be stable to the reaction conditions under which other transformations are carried out. libretexts.org The concept of orthogonal protection is particularly relevant for molecules like N-Methyl-2-iodobenzylamine, where two different types of protecting groups are used that can be removed under distinct conditions without affecting each other. iris-biotech.defiveable.me
Protecting the Amine: The secondary amine in N-Methyl-2-iodobenzylamine is nucleophilic and can undergo undesired reactions such as alkylation or acylation. chemistrytalk.org Common protecting groups for secondary amines are carbamates, which are generally stable and can be removed under specific conditions. masterorganicchemistry.com
| Amine Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) | Stable to acid and hydrogenolysis |
The choice of protecting group for the amine would depend on the intended reaction at the aryl iodide position. For instance, if a palladium-catalyzed cross-coupling reaction is planned, a protecting group that is stable to these conditions, such as a Boc group, would be suitable.
Protecting the Iodide: While the aryl iodide is generally less reactive than the amine, there are situations where its protection might be considered, although it is less common. More frequently, the synthetic strategy is designed to utilize the reactivity of the aryl iodide while the amine is protected.
The application of an orthogonal protection strategy would allow for the selective functionalization of either the amine or the aryl iodide. For example, the amine could be protected with a Boc group, followed by a Suzuki coupling at the iodide position. Subsequently, the Boc group can be removed under acidic conditions to liberate the amine for further reaction.
Functional Group Interconversions Involving Amine or Iodide Moieties
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. imperial.ac.ukfiveable.me In N-Methyl-2-iodobenzylamine, both the secondary amine and the aryl iodide are amenable to a wide range of FGIs, making it a versatile synthetic intermediate.
Interconversions of the Aryl Iodide: The aryl iodide is a particularly valuable handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. beilstein-journals.orgorganic-chemistry.org These reactions are powerful tools for constructing complex molecular architectures.
| Cross-Coupling Reaction | Coupling Partner | Product | Catalyst System (Typical) |
| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | Aryl-substituted product | Pd catalyst (e.g., Pd(PPh₃)₄) and a base |
| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Pd catalyst, Cu(I) co-catalyst, and a base |
| Buchwald-Hartwig Amination | Amine | Aryl-amine | Pd catalyst and a phosphine ligand |
| Heck Coupling | Alkene | Aryl-alkene | Pd catalyst and a base |
For example, a Sonogashira coupling of N-Methyl-2-iodobenzylamine (with the amine appropriately protected) with a terminal alkyne would yield a 2-(alkynyl)benzylamine derivative. wikipedia.orgorganic-chemistry.org Similarly, a Suzuki coupling with a boronic acid would introduce a new aryl or alkyl group at the 2-position of the benzyl ring. researchgate.netmdpi.com The Buchwald-Hartwig amination allows for the formation of a new C-N bond, transforming the aryl iodide into a diamine derivative. purdue.edubeilstein-journals.org
Interconversions of the Amine: The secondary amine can also undergo various transformations. For instance, it can be further alkylated to a tertiary amine or acylated to form an amide. N-debenzylation can also be achieved under certain conditions to yield the primary amine. organic-chemistry.org More complex transformations can involve reactions that lead to the formation of heterocyclic rings, where both the amine and a substituent introduced via the iodide moiety participate in the cyclization.
The interplay between the reactivity of the amine and the aryl iodide allows for diverse synthetic pathways. For instance, an intramolecular Buchwald-Hartwig amination of a suitably functionalized derivative could lead to the formation of a nitrogen-containing heterocycle.
Applications of N Methyl 2 Iodobenzylamine As a Precursor in Organic Synthesis
Utilization in Complex Molecule Construction
The strategic placement of the iodo and N-methylaminomethyl functionalities in N-Methyl-2-iodobenzylamine makes it an ideal starting material for the synthesis of complex molecules. These groups can undergo a variety of reactions, either sequentially or in tandem, to build intricate molecular frameworks.
One of the most significant applications of N-Methyl-2-iodobenzylamine is in the synthesis of tetrahydroisoquinolines (THIQs), a core structural motif found in numerous biologically active natural products and pharmaceutical agents. nih.govresearchgate.net The synthesis of these cyclic systems often involves an intramolecular cyclization reaction. For instance, an intramolecular Friedel-Crafts-type cyclization can be employed to construct the tetrahydroisoquinoline skeleton. organic-chemistry.org
The general approach involves the reaction of an N-acyl derivative of N-Methyl-2-iodobenzylamine, where the acyl group contains a suitable functional group that can act as an electrophile. This electrophile can then react with the electron-rich benzene (B151609) ring, facilitated by the ortho-iodo substituent, leading to the formation of the heterocyclic ring system. The specific reaction conditions can be tailored to achieve high yields and stereoselectivity, which is crucial for the synthesis of chiral tetrahydroisoquinoline derivatives. mdpi.com
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| N-Acyl-N-methyl-2-iodobenzylamine | Lewis Acid (e.g., AlCl₃), Solvent (e.g., CH₂Cl₂) | Substituted Tetrahydroisoquinoline | Varies depending on substrate and conditions |
| N,N-dibenzyl-α-aminols | Tosylation followed by intramolecular Friedel-Crafts cyclization | 3-Substituted 1,2,3,4-tetrahydroisoquinolines | Excellent |
This table provides a generalized representation of reaction conditions for the synthesis of tetrahydroisoquinolines. Actual conditions may vary based on the specific substrate and desired product.
N-Methylated nitrogen heterocycles are prevalent scaffolds in pharmaceuticals and bioactive compounds. nih.gov While general methods for N-methylation of heterocycles exist using reagents like dimethyl carbonate, N-Methyl-2-iodobenzylamine can serve as a precursor to already N-methylated heterocyclic systems through cyclization reactions. researchgate.netresearchgate.net The presence of the N-methyl group from the outset simplifies the synthetic route by avoiding a separate methylation step, which can sometimes lead to issues with regioselectivity. nih.gov
The synthesis of various N-methylated heterocycles can be achieved through intramolecular reactions of appropriately functionalized derivatives of N-Methyl-2-iodobenzylamine. For example, intramolecular amination or amidation reactions can lead to the formation of five, six, or seven-membered nitrogen-containing rings.
Participation in Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
The carbon-iodine bond in N-Methyl-2-iodobenzylamine is highly susceptible to oxidative addition to low-valent transition metal complexes, particularly palladium(0) complexes. sigmaaldrich.comyoutube.com This reactivity makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions are fundamental in both academic and industrial settings for the synthesis of complex organic molecules. sigmaaldrich.com
Common palladium-catalyzed cross-coupling reactions involving N-Methyl-2-iodobenzylamine include:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form C-C bonds. sigmaaldrich.com
Heck Coupling: Reaction with alkenes to form substituted alkenes. sigmaaldrich.com
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds. sigmaaldrich.com
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. sigmaaldrich.comnih.gov
These reactions are typically carried out in the presence of a palladium catalyst, a ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. sigmaaldrich.com
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted alkene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Di- or tri-substituted amine |
This table illustrates typical components for palladium-catalyzed cross-coupling reactions involving an aryl iodide like N-Methyl-2-iodobenzylamine.
Role as a Building Block for Advanced Organic Scaffolds
Beyond the synthesis of specific heterocyclic systems, N-Methyl-2-iodobenzylamine serves as a versatile building block for the construction of more complex and advanced organic scaffolds. nbinno.comorgsyn.org Its bifunctional nature allows for stepwise or one-pot multi-component reactions to generate molecular diversity. mdpi.com
For instance, the amino group can be derivatized to introduce other functionalities, which can then participate in subsequent reactions. The iodo group can be transformed into a variety of other functional groups through metal-halogen exchange or cross-coupling reactions, further expanding its synthetic utility. This versatility makes N-Methyl-2-iodobenzylamine a valuable starting material for the synthesis of libraries of compounds for drug discovery and materials science applications. nih.gov
Q & A
Basic: What are the recommended synthetic routes for preparing (2-Iodo-benzyl)-methyl-amine, and how can researchers optimize yields?
The synthesis of secondary amines like this compound can be achieved via alkylation of primary amine derivatives or reduction of imines/immonium salts. For example:
- Alkylation of sulfonamide-protected amines : This method avoids over-alkylation and is suitable for producing secondary amines .
- Reduction of imines : Using catalysts like NaBH or Pd/C under hydrogen can yield secondary amines with high selectivity. Temperature (e.g., 60–80°C) and solvent choice (e.g., THF or ethanol) critically influence reaction efficiency .
To optimize yields, monitor reaction progress via TLC or GC-MS. Adjust molar ratios (e.g., 1.2:1 alkylating agent-to-amine) and use inert atmospheres to prevent side reactions.
Basic: How should researchers characterize the structural and physicochemical properties of this compound?
Key steps include:
- Spectroscopic analysis : Use H/C NMR to confirm substitution patterns (e.g., benzyl proton shifts at δ 4.2–4.5 ppm) and FT-IR for amine N-H stretches (~3300 cm) .
- Thermodynamic properties : Calculate logP (octanol/water partition coefficient) using the Crippen or McGowan method to predict solubility and bioavailability. For example, logP values >1 suggest moderate lipophilicity .
- Thermal stability : Perform DSC/TGA to determine melting points (e.g., ~208–393 K for similar amines) and decomposition thresholds .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Ventilation : Ensure adequate airflow to mitigate amine vapor inhalation risks (TLV: 2–5 ppm for similar compounds) .
- Spill management : Neutralize spills with 5% acetic acid and adsorbents like vermiculite. Avoid direct contact with oxidizing agents .
Advanced: How can this compound serve as a ligand in transition-metal catalysis, and what factors influence its coordination behavior?
This compound’s iodine and amine groups make it a versatile ligand:
- Metal binding : The benzyl-amine moiety can coordinate to metals like Cu(II) or Pd(II) via the lone pair on nitrogen, while the iodine may participate in weak interactions (e.g., halogen bonding) .
- Electronic effects : Electron-withdrawing iodine substituents can modulate the amine’s basicity, altering metal-ligand bond strength. Compare catalytic activity using UV-Vis spectroscopy or cyclic voltammetry .
- Case study : Similar ligands (e.g., bis-pyridylmethyl amines) show enhanced catalytic efficiency in C–N coupling reactions when steric bulk is minimized .
Advanced: What experimental strategies resolve contradictions in biological activity data for this compound derivatives?
Contradictions may arise from assay variability or metabolite interference. Mitigation approaches include:
- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC consistency .
- Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., N-oxides) that may skew activity readings .
- Statistical rigor : Apply ANOVA or Tukey’s test to distinguish significant effects from noise. For instance, methyl-amine derivatives in neurobehavioral studies required p < 0.01 to validate hypotheses .
Advanced: How can researchers design experiments to study the pharmacokinetics of this compound in vivo?
- Radiolabeling : Synthesize C-labeled analogs to track absorption/distribution via scintillation counting .
- Plasma stability assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify metabolic pathways .
- Pharmacodynamic modeling : Use compartmental models to correlate plasma concentrations with behavioral endpoints (e.g., immobility time in forced-swim tests) .
Methodological: What analytical techniques are optimal for quantifying this compound in complex matrices?
- HPLC-UV/FLD : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) and detect at λ = 254 nm. Limit of detection (LOD) ~0.1 µg/mL .
- GC-MS : Derivatize with TFAA (trifluoroacetic anhydride) to improve volatility. Monitor m/z fragments (e.g., [M] at 247) .
- Validation : Follow ICH guidelines for linearity (R > 0.99), precision (%RSD < 5%), and recovery (85–115%) .
Methodological: How should researchers address solubility challenges during formulation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
